Z-Leu-Phe-OH is classified as a protected peptide. The Z group serves as a protective mechanism that prevents unwanted reactions during peptide synthesis. This compound can be derived from various synthetic pathways involving amino acids and is commonly used in the development of more complex peptides and peptidomimetics for therapeutic purposes .
The synthesis of Z-Leu-Phe-OH typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques may also be employed for more complex sequences involving Z-Leu-Phe-OH .
Z-Leu-Phe-OH has a molecular formula of C₁₃H₁₈N₂O₄. The structure consists of:
The molecular structure can be represented as follows:
Z-Leu-Phe-OH can participate in various chemical reactions typical for peptides:
These reactions are fundamental in peptide chemistry and contribute to the formation of diverse peptide structures .
The mechanism of action for Z-Leu-Phe-OH primarily relates to its role in biological systems as a building block for peptides that modulate physiological functions. When incorporated into larger peptides, it may influence receptor interactions or enzymatic activities, contributing to various biological effects such as:
Quantitative data on these actions often requires extensive biological evaluation through assays and modeling studies .
These properties are critical for handling and application in laboratory settings .
Z-Leu-Phe-OH has several scientific applications:
The assembly of N-benzyloxycarbonyl (Z)-protected dipeptides like Z-Leu-Phe-OH employs two primary SPPS strategies: Fmoc/tBu and Boc/Bzl. The Fmoc approach utilizes base-labile N-terminal protection (removable with 20–50% piperidine in DMF) and acid-stable side-chain protection (e.g., tBu for Glu/Asp, Trt for Asn/His). This orthogonality minimizes side reactions during Z-Leu-Phe-OH synthesis and avoids aggressive cleavage agents like HF, making it suitable for automated synthesis [2] [8]. In contrast, Boc chemistry relies on acid-labile N-terminal deprotection (trifluoroacetic acid, TFA) and benzyl-based side-chain protection, necessitating harsh HF cleavage. While Boc offers advantages for sequences prone to base-induced epimerization, its requirement for specialized equipment and safety hazards limit its utility for standard Z-dipeptide production [9].
Table 1: Comparison of SPPS Strategies for Z-Leu-Phe-OH
Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
---|---|---|
N-Deprotection | Base (piperidine) | Acid (TFA) |
Side-Chain Protection | Acid-labile (tBu, Trt) | Acid-stable (Bzl, Tos) |
Final Cleavage | Mild TFA cocktails | HF/anisole |
Racemization Risk | Moderate (base-sensitive) | Low (acid-tolerant) |
Scalability | High | Limited by HF requirements |
Automation Suitability | Excellent | Poor |
Coupling efficiency in Z-Leu-Phe-OH synthesis critically depends on reagent selection. DIC/HOBt (diisopropylcarbodiimide/1-hydroxybenzotriazole) systems suppress racemization by forming active ester intermediates, minimizing oxazolone formation during Leu-Phe bond formation. This combination achieves near-quantitative coupling yields (>98%) with <0.5% epimerization in model studies [8]. Classical carbodiimide reagents like DCC (dicyclohexylcarbodiimide) without additives exhibit higher racemization rates (2–5%) due to unmitigated oxazolone generation. For Z-protected segments, HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) with N-methylmorpholine (NMM) demonstrates superior activation kinetics, reducing coupling times to <30 minutes at 25°C [8].
Table 2: Coupling Reagent Performance for Z-Leu-Phe-OH Assembly
Reagent System | Coupling Yield (%) | Racemization (%) | Optimal Solvent |
---|---|---|---|
DIC/HOBt | 98–99 | 0.3–0.5 | DMF |
DCC | 90–92 | 2.0–5.0 | DCM |
HCTU/NMM | 99+ | 0.1–0.3 | DMF |
EDCI/HOAt | 97–98 | 0.4–0.7 | DMF/DCM |
Racemization during Z-Leu-Phe-OH synthesis primarily occurs via oxazol-5(4H)-one intermediates formed during carboxylate activation of Z-Leu-OH. These intermediates undergo base-catalyzed epimerization at the α-carbon of leucine. Key suppression strategies include:
Solvent polarity and temperature critically influence epimerization rates:
Table 3: Solvent/Temperature Impact on Z-Leu-Phe-OH Racemization
Condition | Racemization (%) | Gelation Risk (DCM) |
---|---|---|
DMF, 25°C | 0.5–0.7 | Low |
DCM, 25°C | 1.2–1.5 | High (>30 mM) |
DMF/DCM (3:1), 0°C | 0.1–0.2 | Moderate |
NMP, –20°C | <0.05 | Low |
Reversed micellar reactors enable aqueous-like reactivity in organic media for Z-Leu-Phe-OH condensation. The system employs AOT surfactant (sodium bis(2-ethylhexyl) sulfosuccinate) in octanol/heptane, forming nanodroplets (5–20 nm diameter) that solubilize reactants. Key advantages include:
AOT-driven Z-Leu-Phe-OH synthesis operates through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8